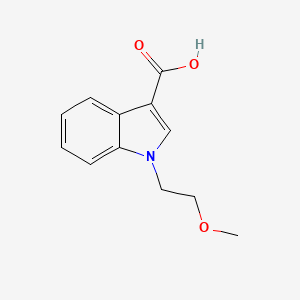

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-7-6-13-8-10(12(14)15)9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSBCLSDWGBWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Introduction: The Significance of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its functionalization, particularly at the N-1 and C-3 positions, allows for the systematic exploration of chemical space to develop novel therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific N-alkylated derivative, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ).[2]

This molecule serves as a valuable building block in drug discovery programs. The carboxylic acid moiety at the C-3 position is a common pharmacophore and a versatile handle for further chemical modification, such as amide bond formation.[3][4] The N-1 methoxyethyl substituent enhances solubility and modulates the electronic properties of the indole ring, potentially influencing binding affinity and pharmacokinetic profiles. Understanding its synthesis and characterization is therefore critical for its effective application in research and development.

This document eschews a rigid template, instead presenting a logical and practical workflow from synthesis to final analytical validation, emphasizing the causal reasoning behind key experimental choices.

Part 1: Synthesis Strategy and Execution

The synthesis of this compound is most reliably achieved through a two-step process: (1) N-alkylation of a readily available indole-3-carboxylate ester, followed by (2) saponification (hydrolysis) of the ester to yield the target carboxylic acid. This route is generally preferred over direct alkylation of indole-3-carboxylic acid to avoid potential complications and side reactions involving the acidic proton of the carboxyl group.[5]

Diagram of the Overall Synthetic Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages established computational methodologies to predict key parameters including lipophilicity (logP), aqueous solubility, and acidity (pKa). Furthermore, it outlines detailed, field-proven experimental protocols for the subsequent validation of these in silico predictions. This dual approach of predictive modeling followed by rigorous experimental verification is central to a modern, efficient drug development pipeline. The guide is intended for researchers, medicinal chemists, and formulation scientists, offering both a predictive framework and practical, step-by-step procedures to characterize this and similar novel chemical entities.

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.[1] A thorough understanding of properties such as lipophilicity, solubility, and ionization state is therefore not merely an academic exercise but a critical prerequisite for successful drug design and development.[1]

For the molecule this compound, a comprehensive physicochemical profile is essential to forecast its behavior in biological systems. This guide will first establish a foundational understanding of the molecule's structure and then delve into the computational prediction and experimental determination of its most salient physicochemical parameters.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Computational Prediction of Physicochemical Properties

In the early stages of drug discovery, where the physical sample may be scarce, computational models provide invaluable foresight into a molecule's likely properties.[2] These predictions are guided by extensive databases of known compounds and sophisticated algorithms that correlate chemical structure with physical behavior.

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties for this compound, derived from a consensus of widely accepted computational models.

| Property | Predicted Value | Computational Methodology | Significance in Drug Development |

| Molecular Formula | C12H13NO3 | N/A | Fundamental for identity and molecular weight determination. |

| Molecular Weight | 219.24 g/mol | N/A | Influences diffusion and transport across biological membranes. |

| Melting Point | 150-160 °C | Quantitative Structure-Property Relationship (QSPR) models based on topological and electronic descriptors.[3][4][5][6] | Affects solubility and dissolution rate; important for solid dosage form development. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Fragment-based and machine learning models.[7][8][9][10] | Critical for oral bioavailability; low solubility can lead to poor absorption. |

| Lipophilicity (logP) | 2.0 - 2.5 | Atom-based and fragment-based methods (e.g., ALOGP, CLOGP).[11][12][13][14] | Governs membrane permeability and distribution into tissues; key for "drug-likeness". |

| Acidity Constant (pKa) | 4.5 - 5.0 (Carboxylic Acid) | Hammett-type equations and density functional theory (DFT) calculations.[15][16][17][18][19][20][21] | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |

Rationale for Computational Approaches

The choice of computational models is dictated by a balance of accuracy, computational cost, and the nature of the property being predicted. For instance, QSPR models for melting point leverage large datasets to find correlations between a molecule's structural features and its melting behavior.[3][4][5][6] For logP and logS, fragment-based methods deconstruct the molecule into known structural motifs and sum their contributions to lipophilicity and solubility, respectively.[7][8][9][10][11][12][13][14] More complex properties like pKa can be estimated with good accuracy using quantum mechanical calculations such as DFT, which model the electronic structure of the molecule.[15][16][17][18][19][20][21]

Experimental Determination of Physicochemical Properties

While computational predictions are instrumental for initial assessment, empirical validation is the cornerstone of scientific integrity. The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Figure 2: Experimental workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

Principle: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid. It is determined by heating the solid and observing the temperature at which it transitions to a liquid.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is its equilibrium concentration in water at a given temperature. The shake-flask method is a gold-standard technique for its determination.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units of mg/mL or mol/L.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For an ionizable compound, it is the pH at which 50% of the molecules are in their ionized form. Potentiometric titration is a common and accurate method for pKa determination.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the logarithm of this ratio.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are combined in a sealed vessel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as log10([concentration in octanol] / [concentration in aqueous phase]).

Implications for Drug Development

The predicted and experimentally verified physicochemical properties of this compound will have significant implications for its development as a potential therapeutic agent.

Figure 3: Relationship between key physicochemical properties and the ADME profile of a drug candidate.

-

Lipophilicity (logP): The predicted logP in the range of 2.0-2.5 suggests a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption.

-

Solubility (logS): The predicted logS indicates that the compound may have moderate to low aqueous solubility. This could present challenges for oral formulation and may necessitate enabling technologies such as salt formation or amorphous solid dispersions to improve bioavailability.

-

Acidity (pKa): With a predicted pKa in the range of 4.5-5.0, the carboxylic acid moiety will be predominantly ionized at physiological pH (7.4). This will enhance its aqueous solubility but may reduce its passive diffusion across cell membranes. The pH-dependent solubility will be a critical factor in its absorption from different regions of the gastrointestinal tract.

Conclusion

The comprehensive physicochemical characterization of this compound, through a synergistic approach of computational prediction and experimental validation, is paramount for its progression as a viable drug candidate. The data and protocols presented in this guide provide a robust framework for understanding its biopharmaceutical properties and for making informed decisions in its subsequent development. The interplay of its predicted moderate lipophilicity, potentially limited solubility, and acidic nature will necessitate careful formulation strategies to optimize its therapeutic potential.

References

- 1. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. d-nb.info [d-nb.info]

- 11. PrologP | www.compudrug.com [compudrug.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pKalc | www.compudrug.com [compudrug.com]

- 18. diva-portal.org [diva-portal.org]

- 19. reddit.com [reddit.com]

- 20. art.torvergata.it [art.torvergata.it]

- 21. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, connectivity, and spatial arrangement makes it an indispensable tool for medicinal chemists and researchers.[3][4] From the initial identification and validation of lead compounds to the intricate process of lead optimization, NMR spectroscopy provides critical insights that guide the rational design of novel therapeutic agents.[1][2][4] This guide will provide an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a representative heterocyclic compound, to illustrate the power of NMR in unambiguous structure elucidation.

Molecular Structure and Predicted Spectral Features

The subject of our analysis, this compound, possesses a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[5] Understanding the influence of substituents on the indole's electronic environment is paramount for accurate spectral interpretation.

The structure incorporates an N-substituted 2-methoxyethyl group and a C3-carboxylic acid. These substituents will induce predictable changes in the chemical shifts of the indole ring protons and carbons compared to the parent indole-3-carboxylic acid.[6][7][8] The electron-withdrawing nature of the carboxylic acid at C3 will deshield the adjacent proton at C2. Conversely, the N-alkylation will influence the chemical shifts of the entire heterocyclic system.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for the preparation and analysis of a small molecule like this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent that fully dissolves the analyte is chosen. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its non-interfering solvent peak in regions of interest.

-

Concentration: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

A high-field NMR spectrometer (e.g., 500 MHz or greater) is recommended for optimal signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The interpretation relies on chemical shift, integration, and spin-spin coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.1 | Singlet | - | 1H |

| H-4 | ~7.9 | Doublet | ~7.5 - 8.0 | 1H |

| H-5 | ~7.2 | Triplet | ~7.0 - 7.5 | 1H |

| H-6 | ~7.1 | Triplet | ~7.0 - 7.5 | 1H |

| H-7 | ~7.5 | Doublet | ~7.5 - 8.0 | 1H |

| N-CH₂ | ~4.4 | Triplet | ~5.0 - 5.5 | 2H |

| O-CH₂ | ~3.7 | Triplet | ~5.0 - 5.5 | 2H |

| O-CH₃ | ~3.3 | Singlet | - | 3H |

| COOH | ~12.0 | Broad Singlet | - | 1H |

Detailed Interpretation:

-

Indole Ring Protons (H-2, H-4, H-5, H-6, H-7):

-

The H-2 proton is expected to be the most downfield of the indole ring protons (excluding the acidic proton), appearing as a sharp singlet around δ 8.1 ppm . Its deshielding is due to the anisotropic effect of the adjacent carboxylic acid group and its position on the electron-deficient pyrrole ring.

-

The protons on the benzene ring (H-4, H-5, H-6, and H-7 ) will resonate in the aromatic region (δ 7.1-7.9 ppm ). H-4 and H-7 will appear as doublets due to coupling with their respective single ortho neighbors. H-5 and H-6 will be triplets, each being coupled to two adjacent protons.

-

-

Methoxyethyl Side Chain Protons (N-CH₂, O-CH₂, O-CH₃):

-

The methylene protons attached to the indole nitrogen (N-CH₂ ) are expected around δ 4.4 ppm . Their chemical shift is influenced by the electronegative nitrogen atom. They will appear as a triplet due to coupling with the adjacent O-CH₂ group.

-

The methylene protons adjacent to the oxygen atom (O-CH₂ ) will resonate at approximately δ 3.7 ppm , appearing as a triplet coupled to the N-CH₂ protons.

-

The methyl protons of the methoxy group (O-CH₃ ) will be a sharp singlet at around δ 3.3 ppm .

-

-

Carboxylic Acid Proton (COOH):

-

The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically > δ 12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~128 |

| C-3 | ~115 |

| C-3a | ~127 |

| C-4 | ~122 |

| C-5 | ~121 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~136 |

| N-CH₂ | ~47 |

| O-CH₂ | ~70 |

| O-CH₃ | ~58 |

| C=O | ~165 |

Detailed Interpretation:

-

Indole Ring Carbons (C-2 to C-7a):

-

The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm ).

-

The C-7a carbon, at the fusion of the two rings, is typically the most downfield of the indole carbons at around δ 136 ppm .

-

The C-2 carbon is expected around δ 128 ppm .

-

The remaining carbons of the benzene portion of the indole ring (C-3a, C-4, C-5, C-6 ) will have chemical shifts in the δ 120-127 ppm range.

-

C-7 is generally the most upfield of the aromatic carbons at approximately δ 111 ppm .

-

-

Methoxyethyl Side Chain Carbons (N-CH₂, O-CH₂, O-CH₃):

-

The N-CH₂ carbon will appear around δ 47 ppm .

-

The O-CH₂ carbon, being attached to the more electronegative oxygen, will be further downfield at about δ 70 ppm .

-

The O-CH₃ carbon will resonate near δ 58 ppm .

-

-

Carbonyl Carbon (C=O):

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 165 ppm region.

-

Visualizing Molecular Connectivity: 2D NMR Correlations

To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal key long-range correlations that piece the molecular puzzle together.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchmap.jp [researchmap.jp]

- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. spectrabase.com [spectrabase.com]

Mass spectrometry and fragmentation pattern of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol [1]). Designed for researchers and professionals in analytical chemistry and drug development, this document outlines a robust methodology for analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We delve into the predictable fragmentation pathways of the target molecule, grounding our interpretations in the established principles of indole, carboxylic acid, and ether fragmentation.[2][3][4] This guide serves as a predictive framework for identifying and characterizing this compound and structurally related molecules, ensuring high confidence in structural elucidation.

Introduction to Structural Elucidation via Mass Spectrometry

The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. This compound is a molecule that combines three key functional groups: an indole core, a carboxylic acid, and a methoxyethyl N-substituent. Each of these moieties imparts distinct physicochemical properties and, critically, predictable fragmentation behaviors under mass spectrometric analysis.

Mass spectrometry is an indispensable tool for determining molecular weight and deducing structural information from fragmentation patterns.[4][5] The energy imparted to a molecule during ionization causes it to break apart into smaller, charged fragments.[6] By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed molecular portrait can be assembled. This guide focuses on predicting these patterns for our target molecule, providing a roadmap for its unambiguous identification.

Physicochemical Properties and Predicted Mass

A foundational step in any mass spectrometry analysis is the theoretical calculation of the molecule's mass.

-

Molecular Formula: C₁₂H₁₃NO₃

-

Average Molecular Weight: 219.24 g/mol [1]

-

Monoisotopic Mass: 219.08954 Da

For high-resolution mass spectrometry, the monoisotopic mass is the critical value. We predict the primary observable ions in positive and negative electrospray ionization modes as follows:

| Ion Species | Adduct | Theoretical m/z (High-Resolution) |

| Protonated Molecular Ion | [M+H]⁺ | 220.09682 |

| Deprotonated Molecular Ion | [M-H]⁻ | 218.08226 |

| Sodium Adduct | [M+Na]⁺ | 242.07876 |

Recommended Analytical Methodology: ESI-MS/MS

To achieve comprehensive structural data, a tandem mass spectrometry (MS/MS) approach is required. Electrospray ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature, which typically preserves the molecular ion for subsequent fragmentation analysis.[7]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The acidic modifier is crucial for promoting protonation in positive ion mode.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

-

Liquid Chromatography (LC) Parameters (Optional, for mixture analysis):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: ESI Positive and Negative.

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 120-150 °C.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Protocol:

-

Select the [M+H]⁺ ion (m/z 220.1) as the precursor for fragmentation.

-

Apply Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a comprehensive fragmentation spectrum. This range is selected to induce a cascade of cleavages, from low-energy rearrangements to high-energy bond scissions.

-

-

Predicted Mass Spectra and Fragmentation Pathways

The structural features of this compound suggest several high-probability fragmentation pathways. The indole nucleus is relatively stable, but the N-substituent and the C3-carboxylic acid are prime locations for initial cleavages.[2][8]

Primary Fragmentation Mechanisms of the [M+H]⁺ Ion (m/z 220.1)

Upon CID, the protonated molecular ion is expected to undergo several key fragmentation reactions. The most energetically favorable pathways typically involve the loss of stable, neutral molecules or the formation of stable carbocations.

-

Pathway A: Loss of the N-substituent. A primary and highly characteristic fragmentation for N-substituted indoles is the cleavage of the N-CH₂ bond.[9]

-

A1: Loss of the entire methoxyethyl group (C₃H₇O•): This radical loss is less common in ESI but possible, leading to an ion at m/z 162.05 .

-

A2: Cleavage yielding the indole-3-carboxylic acid cation: A more likely scenario involves charge retention on the indole portion, leading to the loss of a neutral methoxyethene molecule (C₃H₆O) via a rearrangement, or direct cleavage, resulting in the stable indole-3-carboxylic acid fragment at m/z 161.05 .

-

-

Pathway B: Fragmentation of the Carboxylic Acid Group. Carboxylic acids are known to readily lose water or carbon dioxide.[8][10]

-

B1: Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44.00 Da) is a classic fragmentation, resulting in an ion at m/z 176.09 .

-

B2: Loss of the entire carboxyl group (•COOH): Loss of the carboxyl radical (45.00 Da) would yield an ion at m/z 175.08 .

-

-

Pathway C: Fragmentation within the Methoxyethyl Side Chain. The ether linkage in the side chain is another point of weakness.

-

C1: Alpha-cleavage: Cleavage of the CH₂-O bond can lead to the loss of a methoxy radical (•OCH₃, 31.02 Da), producing a significant ion at m/z 189.08 .

-

C2: Loss of Formaldehyde (CH₂O): Rearrangement followed by the loss of neutral formaldehyde (30.01 Da) can lead to a fragment at m/z 190.09 .

-

Summary of Predicted Key Fragments

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Description of Fragmentation |

| 220.1 | - | - | [M+H]⁺ Precursor Ion |

| 176.1 | CO₂ | 44.0 Da | Decarboxylation from the carboxylic acid group. |

| 175.1 | •COOH | 45.0 Da | Loss of the entire carboxylic acid radical. |

| 162.1 | C₃H₇O• | 59.1 Da | Loss of the methoxyethyl radical from the N1 position. |

| 130.1 | C₃H₇O + CO | 87.1 Da | Subsequent loss of CO from the m/z 162 ion, characteristic of the indole core.[9] |

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the most probable fragmentation cascade originating from the protonated molecular ion.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Visualization of the Analytical Workflow

To ensure methodological clarity and reproducibility, the entire analytical process from sample preparation to data analysis can be visualized. This workflow represents a self-validating system where each step is optimized for the reliable characterization of the target analyte.

Caption: Standardized workflow for the structural elucidation of the target molecule.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation spectrum that is highly informative for its structural confirmation. The key diagnostic fragments are expected to arise from the facile loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to a prominent ion at m/z 176.1, and cleavage of the N-substituent, producing characteristic indole-related ions at m/z 162.1 and 130.1. By employing the robust ESI-MS/MS methodology detailed in this guide, researchers can confidently identify and characterize this molecule, leveraging these predictable fragmentation patterns as a structural signature.

References

- 1. scbt.com [scbt.com]

- 2. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of crystallography.

Introduction: The Significance of Indole Derivatives and Structural Analysis

Indole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form.[4] The title compound, this compound, is a synthetic indole derivative with potential applications in medicinal chemistry.[5][6][7]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[8][9][10] This technique provides invaluable data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[9][10] Understanding these structural features is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.

This whitepaper will detail the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to the final structural refinement and interpretation.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of indole-3-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or modifications thereof, starting from appropriately substituted phenylhydrazines and ketones or aldehydes.[2] For N-alkylation, a subsequent reaction with a suitable alkylating agent, in this case, 2-methoxyethyl halide, is performed.

Exemplary Synthetic Protocol:

-

Esterification of Indole-3-carboxylic acid: Indole-3-carboxylic acid is first converted to its corresponding ethyl or methyl ester to protect the carboxylic acid functionality. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid.

-

N-Alkylation: The resulting indole-3-carboxylate is then N-alkylated using a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of 1-bromo-2-methoxyethane.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound. This is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to precipitate the product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 4. rigaku.com [rigaku.com]

- 5. This compound; [abichem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 179993-05-6 [chemicalbook.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Different Solvents

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterizing this promising indole derivative. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. By following this guide, researchers can generate the robust data necessary to advance their understanding of this compound's potential as a therapeutic agent.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the compound's physicochemical properties, which dictate its behavior in biological systems and its suitability for formulation. A thorough investigation into the solubility and stability of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies.[1][2] These parameters not only influence the design of dosage forms but also impact bioavailability and, ultimately, therapeutic efficacy.[1]

Indole derivatives, a prominent scaffold in medicinal chemistry, often exhibit poor aqueous solubility due to the hydrophobic nature of the indole ring.[3] However, the inclusion of a carboxylic acid moiety in this compound suggests the potential for pH-dependent solubility, a characteristic that can be leveraged in formulation development. This guide will provide the experimental framework to rigorously assess these properties.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility and stability studies. While experimental data for this specific molecule is not widely available, we can infer key characteristics based on its structure and related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Implications for Experimental Design |

| Molecular Formula | C12H13NO3 | --- |

| Molecular Weight | 219.24 g/mol [4] | Standard for a small molecule drug candidate. |

| pKa | Acidic (estimated ~4-5) | The carboxylic acid group is expected to be the primary ionizable center. This necessitates solubility testing across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of ionization on solubility. |

| LogP | Moderately Lipophilic (predicted XlogP for a close isomer is 1.3)[3] | The molecule possesses both hydrophobic (indole ring) and hydrophilic (carboxylic acid, methoxyethyl chain) features. This suggests that solubility in both aqueous and organic solvents should be investigated. The use of co-solvents may be necessary for achieving higher concentrations. |

| Structure | This compound | The indole nucleus may be susceptible to oxidation, and the carboxylic acid can participate in esterification or amide bond formation under certain conditions. These potential degradation pathways should be explored during stability studies. |

Solubility Determination: A Multi-faceted Approach

Solubility is not a single value but rather a property dependent on the experimental conditions. Therefore, a comprehensive assessment involves both kinetic and thermodynamic solubility assays.[5][6]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's dissolution behavior under non-equilibrium conditions.[5][7] It is particularly useful for guiding initial compound selection and for identifying potential issues in bioassays where compounds are often introduced from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate containing the aqueous buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[5][7]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[8] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for formulation development. The shake-flask method is the gold standard for this determination.[9]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent system.

-

Solvent Systems: A range of solvents should be investigated to build a comprehensive solubility profile.

-

Aqueous Buffers:

-

pH 1.2 (simulated gastric fluid)

-

pH 4.5 acetate buffer

-

pH 6.8 phosphate buffer (simulated intestinal fluid)

-

pH 7.4 phosphate-buffered saline (PBS)

-

-

Organic Solvents:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

-

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

Data Presentation for Solubility Studies

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 2: Solubility of this compound in Various Solvents

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Simulated Gastric Fluid | 1.2 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Acetate Buffer | 4.5 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Simulated Intestinal Fluid | 6.8 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] | [Insert Data] | Kinetic |

| Methanol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Propylene Glycol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| PEG 400 | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] This is guided by the International Council for Harmonisation (ICH) guidelines.[3][12]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

-

Oxidation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

ICH Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance.

-

Sample Packaging: Store the solid this compound in a container closure system that is representative of the proposed storage container.

-

Storage Conditions: Place the samples in stability chambers maintained at the following conditions as per ICH guidelines:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

-

Analytical Tests: At each time point, evaluate the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation for Stability Studies

Summarize the stability data in a table to track the changes in the compound's quality attributes over time and under different storage conditions.

Table 3: Stability of this compound under ICH Conditions

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 | [Data] | [Data] | [Data] | |

| 6 | [Data] | [Data] | [Data] | |

| 12 | [Data] | [Data] | [Data] | |

| 40°C / 75% RH | 0 | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 | [Data] | [Data] | [Data] | |

| 6 | [Data] | [Data] | [Data] |

Analytical Methodology: The Key to Accurate Quantification

A robust and validated analytical method is paramount for obtaining reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of indole derivatives.

HPLC Method Parameters

A reverse-phase HPLC method should be developed and validated for the quantification of this compound.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to ensure separation from impurities and degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis spectral scan of the compound (likely around 280 nm). |

| Injection Volume | 10 µL |

Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for solubility and stability testing.

Figure 1: Workflow for Solubility Determination.

Figure 2: Workflow for Stability Assessment.

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the early-phase development of any new chemical entity. This technical guide provides a robust and scientifically sound framework for characterizing this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and ICH-compliant stability studies, researchers can generate the high-quality data required to make informed decisions about the future development of this compound. The emphasis on understanding the "why" behind each experimental step ensures that the resulting data is not only accurate but also interpretable in the broader context of pharmaceutical development.

References

- 1. art.torvergata.it [art.torvergata.it]

- 2. Compound 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid - Chemdiv [chemdiv.com]

- 3. PubChemLite - 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester (36791-31-8) for sale [vulcanchem.com]

- 7. PubChemLite - 1h-indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- (C23H26N4O3) [pubchemlite.lcsb.uni.lu]

- 8. 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)- | C24H34N2O5 | CID 13069290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester | C13H15NO2 | CID 12308173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. A12634.14 [thermofisher.com]

Quantum Chemical Calculations for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for computational analysis, offering insights into the molecule's behavior at a quantum level.

Introduction: The Significance of Indole Derivatives and Computational Scrutiny

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, playing crucial roles in pharmacology and biology.[1] The specific molecule of interest, this compound, presents a unique combination of a substituted indole core, a flexible ether side chain, and a carboxylic acid group, making it a candidate of interest in medicinal chemistry.[2][3] Understanding its three-dimensional structure, electronic landscape, and reactivity is paramount for predicting its interactions with biological targets and for rational drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy.[4][5][6] These computational methods allow for the prediction of geometries, energies, vibrational frequencies, and electronic characteristics, providing a theoretical framework that complements and guides experimental studies.[7]

Methodological Framework: A Validated Approach to Computational Analysis

The protocols outlined herein are designed to be a self-validating system, ensuring the reliability and reproducibility of the calculated results. The choice of computational methods and basis sets is critical and is grounded in established practices for organic molecules of similar complexity.[8][9]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on this compound.

Caption: Computational workflow for the quantum chemical analysis.

Experimental Protocols

1. Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular building software. The chemical structure is as follows:

2. Geometry Optimization:

-

Software: Gaussian 16 suite of programs is a widely used and validated software package for such calculations.[7][11]

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is employed. This method provides a good balance between accuracy and computational cost for organic molecules.[8][9]

-

Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is important for accurately describing systems with potential hydrogen bonding and anions, while the polarization functions (d,p) allow for more flexibility in describing the electron distribution around the atoms.[8][9]

-

Convergence Criteria: The optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

3. Vibrational Frequency Analysis:

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[12] The presence of imaginary frequencies would indicate a transition state rather than a stable conformation.[12]

-

Method: The same level of theory (B3LYP/6-311++G(d,p)) is used to calculate the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[13]

4. Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.[14] A smaller gap suggests higher reactivity.[14][15]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[16][17] Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).[18]

Results and Discussion: Unveiling Molecular Insights

The quantum chemical calculations provide a wealth of quantitative data that can be used to understand the properties of this compound.

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. This information is crucial for understanding the molecule's shape and how it might fit into a biological receptor.

Spectroscopic Signatures

The calculated vibrational frequencies can be directly compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound. The characteristic vibrational modes of the functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the indole ring (if applicable, though in this N-substituted case, this is absent), can be identified. Carboxylic acid derivatives have distinct IR absorptions, with the C=O stretch typically appearing around 1710-1760 cm⁻¹.[19]

| Calculated Property | Value | Significance |

| Total Energy | (To be calculated) | Thermodynamic stability of the molecule. |

| Dipole Moment | (To be calculated) | Overall polarity of the molecule. |

| HOMO Energy | (To be calculated) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | (To be calculated) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (To be calculated) | Indicator of chemical reactivity and stability.[20] |

Electronic Properties and Reactivity

The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's reactivity.

Caption: Relationship between electronic properties and molecular interactions.

-

HOMO-LUMO Analysis: The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance in chemical reactions. In drug design, a suitable HOMO-LUMO gap is essential for effective binding to a target protein.[21]

-

Molecular Electrostatic Potential (MEP) Map: The MEP map visually confirms the reactive sites. For this compound, the oxygen atoms of the carboxylic acid and the methoxy group are expected to be regions of high negative potential (red), making them susceptible to electrophilic attack and hydrogen bond formation. The hydrogen atom of the carboxylic acid will exhibit a high positive potential (blue), indicating its acidic nature.

Trustworthiness and Validation

The reliability of these computational predictions is contingent upon the chosen methodology. The B3LYP functional in conjunction with the 6-311++G(d,p) basis set has been extensively benchmarked and shown to provide accurate results for a wide range of organic molecules.[8][9] Furthermore, the validation of the optimized geometry through frequency calculations ensures that the reported properties correspond to a stable molecular conformation. The ultimate validation comes from the comparison of calculated data, such as IR spectra, with experimental measurements.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing novel molecules like this compound. By providing detailed information on molecular structure, electronic properties, and reactivity, these computational methods are an indispensable tool in modern drug discovery and development, enabling a more rational and efficient design of new therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 4. jocpr.com [jocpr.com]

- 5. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. ritme.com [ritme.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound; [abichem.com]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. atomistica.online [atomistica.online]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 17. MEP [cup.uni-muenchen.de]

- 18. researchgate.net [researchgate.net]

- 19. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 20. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

The Vanguard of Oncology: A Technical Guide to the Discovery of Novel Indole Derivatives for Cancer Therapy

Abstract

The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent anticancer activity. Its unique electronic properties and versatile substitution patterns allow for the nuanced modulation of interactions with a wide array of oncogenic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the discovery and preclinical development of novel indole derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design, integrates self-validating methodologies, and is grounded in authoritative scientific literature. We will traverse the entire discovery workflow, from rational design and synthesis to rigorous biological evaluation and lead optimization, equipping you with the field-proven insights necessary to navigate this promising frontier of cancer therapy.

Introduction: The Enduring Promise of the Indole Scaffold

Cancer remains a formidable global health challenge, necessitating a continuous search for more effective and less toxic therapeutic agents.[1] Conventional treatments like chemotherapy and radiotherapy often suffer from a lack of specificity, leading to significant side effects and the development of drug resistance.[1][2] This has fueled the drive towards targeted therapies, which aim to selectively inhibit molecular pathways essential for tumor growth and survival.

The indole ring, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of such targeted agents.[3][4] This scaffold is not only prevalent in nature, found in anticancer alkaloids like vincristine and vinblastine, but has also been incorporated into numerous FDA-approved synthetic drugs, including kinase inhibitors like sunitinib and osimertinib.[3][5] The indole nucleus can engage with biological targets through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an exceptionally versatile pharmacophore for anticancer drug design.[6]

This guide will systematically detail the modern workflow for identifying and validating novel indole-based anticancer compounds, emphasizing the integration of synthetic chemistry, cellular biology, and preclinical assessment.

The Discovery Engine: A Workflow for Novel Indole Derivatives

The journey from a conceptual indole-based molecule to a preclinical candidate is a multi-stage process. Each phase is designed to answer critical questions about the compound's synthesis, biological activity, mechanism of action, and drug-like properties.

Caption: A high-level overview of the integrated workflow for the discovery of novel indole derivatives.

Stage 1: Rational Design and Chemical Synthesis

The foundation of any drug discovery program lies in the ability to create novel chemical entities. The design of an indole derivative library should be guided by an understanding of key oncogenic targets and the structural motifs known to interact with them.

Synthetic Strategies: Building the Indole Core

The versatility of the indole scaffold is matched by the diversity of synthetic routes available for its construction and modification. The choice of method depends on the desired substitution patterns and the scalability of the reaction.

-

Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][7][8][9] This method is particularly useful for accessing 2- and 3-substituted indoles.

-

Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction that allows for the introduction of aryl or heteroaryl groups at various positions of the indole ring, typically starting from a bromo-indole precursor.[2][5][10][11] This is invaluable for exploring the chemical space around the core scaffold to enhance biological activity.

Detailed Protocol: Suzuki-Miyaura Coupling for 5-Arylindole Synthesis

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a 5-arylindole derivative, a common motif in anticancer agents.

Objective: To couple 5-bromoindole with a phenylboronic acid to generate 5-phenylindole.

Materials:

-

5-Bromoindole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Water, Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Microwave reaction vial with stir bar

Procedure: [10]

-

Reaction Setup: To a microwave reaction vial, add 5-bromoindole (1.0 equivalent), the desired arylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.07 equivalents), and Cs₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100°C for 30-40 minutes with stirring.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-arylindole.

Self-Validation: The success of the synthesis is validated by standard analytical techniques. Purity is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The structure of the final compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Stage 2: Biological Evaluation - Identifying Anticancer Activity

Once a library of novel indole derivatives is synthesized, the next critical step is to screen them for anticancer activity. This is typically achieved through a series of robust and reproducible in vitro assays.

Cell Viability and Cytotoxicity Screening: The MTT Assay

The primary screen aims to identify compounds that inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[7]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Detailed Protocol: MTT Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel indole derivative against a panel of cancer cell lines. The IC₅₀ is a measure of the compound's potency.[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test indole derivative (dissolved in DMSO to create a 10 mM stock)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration ≤0.1%).

-

Incubation: Return the plate to the incubator for 72 hours.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 10 minutes. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the % viability against the log-transformed compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[12]

Self-Validation: The assay includes positive controls (known anticancer drugs, e.g., Doxorubicin) and negative controls (vehicle). The experiment should be performed in triplicate and repeated at least three times to ensure reproducibility. A Z'-factor calculation is often used in high-throughput settings to assess the quality and reliability of the assay.

Stage 3: Elucidating the Mechanism of Action (MoA)

Identifying a compound with potent cytotoxic activity is only the first step. Understanding how the compound kills cancer cells is crucial for its further development. Indole derivatives are known to act through various mechanisms.[2][3]

Caption: Key oncogenic pathways frequently targeted by novel indole derivatives.

Target I: Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[8][10] Many indole derivatives function as kinase inhibitors.[14]

Exemplary Assay: ADP-Glo™ Kinase Assay

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a light signal with luciferase. The light output is proportional to the ADP produced and thus to kinase activity.[15][16]

Detailed Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Reaction: Set up a 5 µL kinase reaction containing the target kinase, its specific substrate, ATP, and the test indole derivative at various concentrations in a 384-well plate.[15]

-

Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes.[15]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for kinase inhibition.

Target II: Disruption of Microtubule Dynamics

Microtubules are essential for cell division (mitosis), and their disruption leads to cell cycle arrest and apoptosis. Vinca alkaloids, which contain an indole core, are classic examples of tubulin-targeting agents.[1]

Exemplary Assay: In Vitro Tubulin Polymerization Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules. Polymerization increases the turbidity or fluorescence of the solution, which can be measured over time. Inhibitors of polymerization will reduce the rate and extent of this increase.[17]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay [17]

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), GTP, a fluorescent reporter, and glycerol in a specialized buffer.

-

Assay Setup: In a pre-warmed 96-well plate (37°C), add 5 µL of the 10x concentrated test compound, positive control (e.g., Nocodazole), or vehicle control.

-

Initiation: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of treated samples to the vehicle control to determine inhibitory activity.

Target III: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many effective anticancer agents induce apoptosis.[18]

Exemplary Assays: Annexin V/PI Staining & Western Blotting

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[2][4]

Detailed Protocol: Annexin V/PI Apoptosis Assay [10][14]

-

Cell Treatment: Treat cells with the indole derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend ~2 x 10⁶ cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL).[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.

-

Western Blot for Apoptosis Markers